Dichloro(phenylsulfanylmethylidene)ruthenium;tricyclohexylphosphane
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Overview
Description
Dichloro(phenylsulfanylmethylidene)ruthenium;tricyclohexylphosphane is a complex organometallic compound with the molecular formula C43H72Cl2P2RuS. This compound is known for its significant role in catalysis, particularly in olefin metathesis reactions. It is a ruthenium-based catalyst that has been widely studied for its efficiency and versatility in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(phenylsulfanylmethylidene)ruthenium;tricyclohexylphosphane typically involves the reaction of ruthenium trichloride with tricyclohexylphosphane and phenylsulfanylmethylidene ligands. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction conditions usually require refluxing the mixture for several hours to ensure complete formation of the desired complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Dichloro(phenylsulfanylmethylidene)ruthenium;tricyclohexylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.
Reduction: It can be reduced to lower oxidation state species, often involving the loss of chloride ligands.
Substitution: Ligand substitution reactions are common, where the tricyclohexylphosphane or phenylsulfanylmethylidene ligands are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ruthenium(VI) or ruthenium(VIII) complexes, while substitution reactions can produce a variety of ruthenium complexes with different ligands .
Scientific Research Applications
Dichloro(phenylsulfanylmethylidene)ruthenium;tricyclohexylphosphane has numerous applications in scientific research:
Chemistry: It is widely used as a catalyst in olefin metathesis reactions, which are essential in the synthesis of polymers, pharmaceuticals, and fine chemicals.
Biology: The compound has been studied for its potential biological activity, including its use in the development of anticancer agents.
Medicine: Research is ongoing to explore its applications in medicinal chemistry, particularly in drug development.
Industry: It is used in various industrial processes, including the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Dichloro(phenylsulfanylmethylidene)ruthenium;tricyclohexylphosphane involves the coordination of the ruthenium center with the ligands, facilitating various catalytic processes. The compound acts as a catalyst by stabilizing transition states and lowering the activation energy of reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
Similar Compounds
Dichloro(p-cymene)ruthenium(II) dimer: Another ruthenium-based catalyst used in hydrosilylation reactions.
Ruthenium(II) complexes with phosphonate-substituted phenanthroline: These complexes are used in organic photocatalysis
Uniqueness
Dichloro(phenylsulfanylmethylidene)ruthenium;tricyclohexylphosphane is unique due to its specific ligand structure, which provides distinct catalytic properties. Its ability to facilitate olefin metathesis reactions with high efficiency and selectivity sets it apart from other ruthenium-based catalysts .
Properties
Molecular Formula |
C25H39Cl2PRuS |
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Molecular Weight |
574.6 g/mol |
IUPAC Name |
dichloro(phenylsulfanylmethylidene)ruthenium;tricyclohexylphosphane |
InChI |
InChI=1S/C18H33P.C7H6S.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8-7-5-3-2-4-6-7;;;/h16-18H,1-15H2;1-6H;2*1H;/q;;;;+2/p-2 |
InChI Key |
SAKDDRRKYHEVPZ-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)SC=[Ru](Cl)Cl |
Origin of Product |
United States |
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